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Compound of Interest

Compound Name: Enduracidin A

Cat. No.: B8117678 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the biosynthetic gene cluster

responsible for the production of Enduracidin A, a potent lipodepsipeptide antibiotic. The

document details the genetic architecture of the cluster, the functions of its constituent genes,

and the intricate nonribosomal peptide synthetase (NRPS) assembly line that constructs the

enduracidin molecule. Furthermore, this guide outlines detailed experimental protocols for the

genetic manipulation of the producing organism, Streptomyces fungicidicus, and strategies for

the heterologous expression of the gene cluster and optimization of enduracidin production.

Introduction to Enduracidin A
Enduracidin A is a member of the lipodepsipeptide class of antibiotics, exhibiting significant

activity against a range of Gram-positive bacteria.[1][2] Its complex structure comprises a 17-

amino acid peptide core, which includes several non-proteinogenic amino acids, attached to a

lipid side chain.[1][2] The unique structural features of enduracidin contribute to its mechanism

of action and potent antibacterial properties. Enduracidin A is synthesized by the soil

bacterium Streptomyces fungicidicus.[1]
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The enduracidin biosynthetic gene cluster from Streptomyces fungicidicus spans approximately

84 kilobases (kb) and contains 25 open reading frames (ORFs).[3][4][5] These genes encode

all the necessary enzymatic machinery for the synthesis of the peptide backbone, the precursor

molecules, the lipid moiety, and for regulation and export of the antibiotic.[5][6]

Gene and Protein Summary
The table below summarizes the ORFs within the enduracidin biosynthetic gene cluster, their

corresponding protein sizes, and their proposed functions based on homology analysis.
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Gene (ORF) Protein Size (amino acids) Proposed Function

orf22 398 Acyl-CoA synthetase

orf23 473 Acyl-CoA dehydrogenase

orf24 141 Acyl carrier protein (ACP)

orf25 291
Enoyl-CoA

hydratase/isomerase

orf26 280
3-hydroxyacyl-CoA

dehydrogenase

orf27 399 Thioesterase

orf28 450 L-arginine hydroxylase (EndP)

orf29 363
Cyclic guanidino-compound

synthetase (EndR)

orf30 425 Aminotransferase (EndQ)

orf31 425
4-hydroxyphenylglycine

biosynthesis

orf32 315
4-hydroxyphenylglycine

biosynthesis

orf33 479
4-hydroxyphenylglycine

biosynthesis

orf34 247 Transcriptional regulator

orf35 535
ABC transporter (ATP-binding

protein)

endA (orf36) 2334
Nonribosomal peptide

synthetase (2 modules)

endB (orf37) 7695
Nonribosomal peptide

synthetase (7 modules)

endC (orf38) 8896
Nonribosomal peptide

synthetase (8 modules)
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orf39 283
4'-phosphopantetheinyl

transferase

endD (orf40) 607
Nonribosomal peptide

synthetase (1 module)

orf41 301 Ornithine N-oxygenase

orf42 438 Transaminase

orf43 499 ABC transporter (permease)

orf44 289 Transcriptional regulator

orf45 185 Unknown

orf46 326 Halogenase

The Enduracidin A Biosynthetic Pathway
The biosynthesis of Enduracidin A is a complex process orchestrated by a multi-enzyme

assembly line, with the nonribosomal peptide synthetases (NRPSs) playing a central role. The

pathway can be broadly divided into three stages: precursor synthesis, NRPS-mediated

peptide assembly, and post-assembly modifications.

Precursor Biosynthesis
The enduracidin gene cluster encodes enzymes for the synthesis of its non-proteinogenic

amino acid precursors, including 4-hydroxyphenylglycine (Hpg) and enduracididine (End).[5]

The biosynthesis of enduracididine is proposed to start from L-arginine, which is hydroxylated

by EndP, followed by cyclization and amination reactions catalyzed by EndR and EndQ,

respectively.[1]

NRPS Assembly Line
The core of the enduracidin biosynthetic machinery is composed of four large NRPS enzymes:

EndA, EndB, EndC, and EndD.[3][4][5] These enzymes are organized into 17 modules, each

responsible for the incorporation of a specific amino acid into the growing peptide chain.[3][4]

The organization of these modules generally follows the co-linearity rule, where the order of the
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modules on the NRPS enzymes corresponds to the sequence of amino acids in the final

peptide product.[5]

A unique feature of the enduracidin NRPS is the absence of traditional epimerization (E)

domains for the incorporation of D-amino acids. Instead, it is proposed that specialized

condensation (C) domains catalyze both peptide bond formation and epimerization.[5] Another

interesting aspect is that the sixth module of EndB, which incorporates Thr8, lacks an

adenylation (A) domain. It is hypothesized that the single-module protein EndD loads this

threonine residue in trans.[5]

The table below details the proposed amino acid activated by each module of the Enduracidin

NRPS assembly line, based on the known structure of Enduracidin A and the principle of

NRPS co-linearity.
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NRPS Protein Module Number Activated Amino Acid

EndA 1 Lipo-L-Asp

EndA 2 D-Ala

EndB 3 L-Hpg

EndB 4 L-Hpg

EndB 5 D-Ser

EndB 6 L-Ala

EndB 7 D-Orn

EndB 8 L-allo-Thr

EndB 9 L-Hpg

EndC 10 D-End

EndC 11 L-Hpg

EndC 12 D-Lys

EndC 13 L-Hpg

EndC 14 L-Cit

EndC 15 D-Hpg

EndC 16 L-Ala

EndD 17 D-allo-Thr

Biosynthetic Pathway Diagram
The following diagram illustrates the modular organization of the Enduracidin A NRPS

assembly line and the proposed flow of the biosynthetic process.
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Caption: Enduracidin A NRPS Assembly Line.

Experimental Protocols
This section provides an overview of key experimental protocols for the analysis and

manipulation of the enduracidin biosynthetic gene cluster.

Gene Disruption via PCR-Targeting
Targeted gene disruption is a fundamental technique to elucidate gene function. The PCR-

targeting method, also known as RED/ET recombination, is commonly used in Streptomyces.

Workflow for PCR-Targeting Gene Disruption:
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PCR Amplification

Recombination in E. coli

Conjugation into S. fungicidicus

Verification

Amplify disruption cassette
(e.g., apramycin resistance gene)

with primers containing homologous arms
to the target gene.

Electroporate PCR product into
E. coli expressing λ Red recombinase

and containing the target gene on a cosmid.

Isolate recombinant cosmid with
the disrupted gene.

Transfer the recombinant cosmid from
E. coli to S. fungicidicus via conjugation.

Select for double-crossover homologous
recombination events in S. fungicidicus.

Confirm gene disruption in
S. fungicidicus mutants by
PCR and Southern blotting.

Click to download full resolution via product page

Caption: PCR-Targeting Gene Disruption Workflow.

Methodology:
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Primer Design: Design primers for the amplification of a resistance cassette (e.g.,

apramycin). The 5' ends of the primers should contain 40-50 base pairs of homology to the

regions flanking the gene to be deleted in the S. fungicidicus genome.

PCR Amplification: Amplify the resistance cassette using the designed primers and a suitable

template plasmid.

Preparation of E. coli: Prepare electrocompetent E. coli cells (e.g., BW25113/pIJ790) that

express the λ Red recombinase system and harbor a cosmid carrying the enduracidin gene

cluster.

Electroporation and Recombination: Electroporate the purified PCR product into the

prepared E. coli cells. The λ Red system will mediate homologous recombination between

the PCR product and the target gene on the cosmid.

Selection and Verification in E. coli: Select for E. coli colonies containing the recombinant

cosmid on appropriate antibiotic plates. Verify the correct gene replacement by restriction

analysis or PCR.

Conjugation: Transfer the recombinant cosmid from E. coli to S. fungicidicus via intergeneric

conjugation. An E. coli donor strain such as ET12567/pUZ8002 is often used.

Selection of S. fungicidicus Exconjugants: Select for S. fungicidicus colonies that have

undergone a double-crossover event, resulting in the replacement of the target gene with the

resistance cassette. This is typically done by selecting for the resistance marker from the

cassette and screening for the loss of a vector-borne resistance marker.

Genotypic Confirmation: Confirm the gene deletion in the S. fungicidicus mutant by PCR

using primers flanking the deleted region and by Southern blot analysis.[7]

Heterologous Expression of the Enduracidin Gene
Cluster
Heterologous expression of large biosynthetic gene clusters like that of enduracidin can be

challenging but offers opportunities for strain improvement and combinatorial biosynthesis.

Streptomyces lividans is a commonly used host for heterologous expression.[8][9][10]
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Methodology:

Cloning the Gene Cluster: The entire 84 kb enduracidin gene cluster needs to be cloned into

a suitable vector. This can be achieved by constructing a cosmid or BAC (Bacterial Artificial

Chromosome) library of S. fungicidicus genomic DNA and screening for clones containing

the cluster.

Vector Selection: Choose an integrative vector that can be stably maintained in the

heterologous host. Vectors containing the φC31 integrase system are widely used for site-

specific integration into the Streptomyces chromosome.

Host Strain Selection: Select a suitable Streptomyces host strain. Engineered strains of S.

lividans, with deletions of endogenous secondary metabolite gene clusters, are often

preferred to reduce metabolic background and competition for precursors.[8][9]

Transformation/Conjugation: Introduce the vector carrying the enduracidin gene cluster into

the chosen S. lividans host. Intergeneric conjugation from an E. coli donor is the most

common method.

Verification of Integration: Confirm the successful integration of the gene cluster into the

host's genome by PCR and Southern blotting.

Fermentation and Analysis: Cultivate the heterologous host under various fermentation

conditions to induce the expression of the enduracidin gene cluster.

Metabolite Profiling: Analyze the culture extracts for the production of enduracidin and

related metabolites using techniques such as High-Performance Liquid Chromatography

(HPLC) and Mass Spectrometry (MS).[11]

Production Optimization
Improving the yield of enduracidin is a key objective for its potential therapeutic and commercial

applications. This can be achieved through genetic engineering of the producer strain and

optimization of fermentation conditions.

Genetic Engineering Strategies
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Targeted Deletion of Competing Pathways: Deletion of other nonribosomal peptide or

polyketide biosynthetic gene clusters in S. fungicidicus can redirect precursor flux towards

enduracidin biosynthesis, thereby increasing its yield.[7]

Overexpression of Regulatory Genes: Identifying and overexpressing positive regulatory

genes within the enduracidin cluster can enhance its transcription and subsequent antibiotic

production.

Ribosome Engineering: Modifying ribosomal proteins can sometimes lead to increased

production of secondary metabolites.

Fermentation Optimization
The composition of the fermentation medium and the physical parameters of the fermentation

process significantly impact enduracidin production.

Optimized Fermentation Parameters:

Parameter Optimized Value/Condition

Nitrogen Source

A combination of soybean meal and yeast

powder has been shown to be optimal for

enduracidin production.[12]

Carbon Source Glucose is a commonly used carbon source.

pH

Maintaining an optimal pH range during

fermentation is crucial for cell growth and

antibiotic synthesis.

Temperature

Incubation temperature affects both the growth

rate of S. fungicidicus and the activity of the

biosynthetic enzymes.

Aeration and Agitation

Adequate aeration and agitation are necessary

to ensure sufficient oxygen supply for the

aerobic Streptomyces.

Quantitative Impact of Optimization:
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Studies have shown that through a combination of genetic modification (gene mutation) and

fermentation optimization, the yield of enduracidin A and B can be increased by three- to five-

fold, reaching concentrations as high as 63.7 mg/mL and 82.13 mg/mL, respectively.[12][13]

Conclusion
The analysis of the Enduracidin A biosynthetic gene cluster provides a fascinating insight into

the molecular machinery responsible for the synthesis of this complex antibiotic. The detailed

understanding of the gene functions, the NRPS assembly line, and the development of robust

experimental protocols for genetic manipulation and fermentation optimization are crucial for

harnessing the full potential of enduracidin and for the bioengineering of novel, even more

potent, antibiotic derivatives. This technical guide serves as a valuable resource for

researchers dedicated to the discovery, development, and production of novel anti-infective

agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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